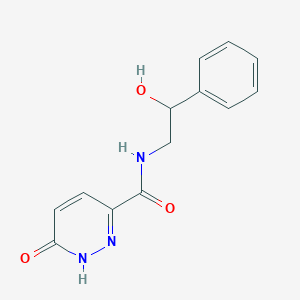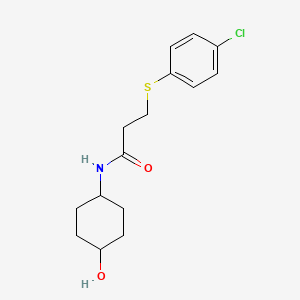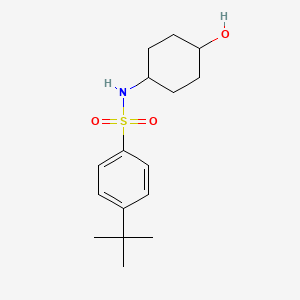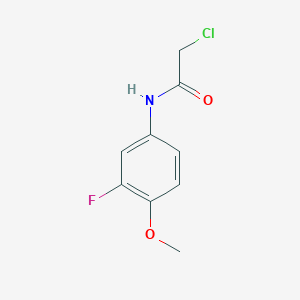
N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide, also known as HPPC, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HPPC is a pyridazine derivative that has been synthesized using various methods, and its mechanism of action, biochemical effects, and physiological effects have been investigated in several scientific studies.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes involved in inflammation. In addition, this compound has been found to exhibit anti-tumor effects by inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has been optimized to produce high yields and purity. This compound has also been shown to be stable and has a long shelf life. However, one limitation of this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide. One potential area of investigation is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacokinetic and pharmacodynamic properties for use in clinical trials.
Méthodes De Synthèse
N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide has been synthesized using different methods, including the reaction of 2-hydroxy-2-phenylethylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-hydroxy-2-phenylethylamine with ethyl acetoacetate, followed by condensation with hydrazine hydrate and acetic anhydride. These methods have been optimized to produce this compound with high yields and purity.
Applications De Recherche Scientifique
N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide has been extensively investigated for its potential therapeutic applications in various scientific studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to possess neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-6-oxo-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-11(9-4-2-1-3-5-9)8-14-13(19)10-6-7-12(18)16-15-10/h1-7,11,17H,8H2,(H,14,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBNRKZOPJBFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=NNC(=O)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]benzoic acid](/img/structure/B7541350.png)


![N-[2-(3-chlorophenyl)ethyl]-4-fluorobenzamide](/img/structure/B7541366.png)


![(2,3-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541400.png)
![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)


![2-[(5-Methylthiophene-2-carbonyl)amino]butanoic acid](/img/structure/B7541444.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]butanoic acid](/img/structure/B7541453.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)